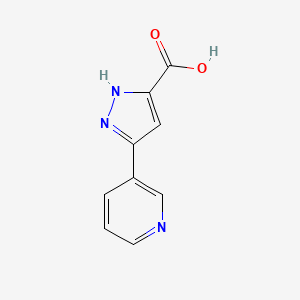

Acide 5-pyridin-3-yl-1H-pyrazole-3-carboxylique

Vue d'ensemble

Description

The compound of interest, 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid, is a heterocyclic compound that features both pyridine and pyrazole rings. This structure is a key scaffold in various chemical entities that exhibit a wide range of biological activities and have been the subject of numerous studies to explore their potential applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. For instance, an efficient synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products has been achieved through such a condensation process, which is useful for preparing new N-fused heterocycles . Additionally, the synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids has been reported, which involves the characterization of the compounds using various spectroscopic techniques .

Molecular Structure Analysis

The molecular structures of synthesized compounds related to 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid have been determined using spectroscopic methods. For example, the structures of compounds derived from the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid were determined spectroscopically, and the reaction mechanisms were examined theoretically .

Chemical Reactions Analysis

The chemical reactivity of the pyrazole carboxylic acid derivatives has been explored in various studies. The reaction of 1H-pyrazole-3-carboxylic acid with acid chloride and 2,3-diaminopyridine led to the formation of different products, including 1H-pyrazole-3-carboxamide and 3H-imidazo[4,5-b]pyridine derivatives . Moreover, the reactivity of 5-carbohydrazides and 5-carbonylazides of pyrazolo[3,4-b]pyridines has been utilized to synthesize new heterocyclic derivatives, showcasing some unexpected behaviors .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives have been extensively studied. For instance, the optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives were investigated, revealing insights into their absorption and emission characteristics . Additionally, the synthesis of metal-organic frameworks based on 5-(pyridine-3-yl)pyrazole-3-carboxylic acid ligand has led to the discovery of new polymers with interesting structural and fluorescence properties .

Applications De Recherche Scientifique

Diodes électroluminescentes organiques (OLED)

Ce composé a été utilisé dans le développement de diodes électroluminescentes organiques (OLED) . Une étude a mis au point un ligand tétradentate à base de carbazole et de 2,3'-bipyridine et l'a complexé avec succès avec des ions Pt (II). Ce nouveau composé sert de matériau phosphorescent bleu ciel pour une utilisation dans les diodes électroluminescentes .

Synthèse des pyrazoles

Le composé est utilisé dans la synthèse des pyrazoles . Les pyrazoles sont une classe de composés organiques avec un cycle aromatique à cinq chaînons. Ils sont importants dans le domaine de la chimie médicinale en raison de leur large éventail d'activités biologiques .

Activité insecticide

Le composé a été utilisé dans la synthèse de nouveaux dérivés de pyridin-3-yl-[1H]-pyrazole, qui ont montré une activité insecticide prometteuse .

Recherche anti-VIH

Bien qu'il ne soit pas directement lié au composé en question, des dérivés similaires de xanthènone indolyle et oxochroményle ont été utilisés dans la recherche anti-VIH . Il est possible que le composé puisse être utilisé dans des recherches similaires compte tenu de ses similitudes structurelles.

Science des matériaux

Les propriétés luminescentes du composé en font un candidat potentiel pour une utilisation en science des matériaux, en particulier dans le développement de nouveaux matériaux luminescents .

Études de rendement quantique

Les rendements quantiques photoluminescents et la durée de vie luminescente du composé en font un outil utile dans les études de rendement quantique .

Propriétés

IUPAC Name |

3-pyridin-3-yl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-4-7(11-12-8)6-2-1-3-10-5-6/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCDZCUPZRFWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390255 | |

| Record name | 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

374064-01-4 | |

| Record name | 5-(3-Pyridinyl)-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374064-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyridin-3-yl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid lend itself to forming diverse coordination polymers?

A1: 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid possesses multiple potential coordination sites, making it a versatile ligand for constructing metal-organic frameworks. The molecule contains both a pyrazole and a pyridine ring, each capable of donating electrons to metal ions. Furthermore, the carboxylic acid group can be either partially or wholly deprotonated [], providing additional binding modes. This flexibility allows H2ppc to bridge metal centers in various ways, leading to the formation of diverse structures ranging from zero-dimensional to three-dimensional networks [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B1306951.png)

![4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1306954.png)

![ethyl N-[2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1306964.png)

![(E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306976.png)

![Ethyl 3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate](/img/structure/B1306982.png)

![4-chloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1306988.png)

![Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B1306991.png)